4-(1-Amino-2,2-dimethylpropyl)-2,3-difluorophenol
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Overview
Description
4-(1-Amino-2,2-dimethylpropyl)-2,3-difluorophenol is an organic compound characterized by the presence of an amino group, a dimethylpropyl group, and two fluorine atoms attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2,2-dimethylpropyl)-2,3-difluorophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorophenol and 1-amino-2,2-dimethylpropane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Reaction Steps: The 1-amino-2,2-dimethylpropane is reacted with 2,3-difluorophenol in the presence of a suitable solvent, such as dimethylformamide or tetrahydrofuran, at elevated temperatures to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-2,2-dimethylpropyl)-2,3-difluorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Substitution: The amino group and fluorine atoms on the phenol ring can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines), solvents like dimethylformamide or tetrahydrofuran.
Major Products
The major products formed from these reactions include oxidized quinones, reduced phenolic compounds, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
4-(1-Amino-2,2-dimethylpropyl)-2,3-difluorophenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes, including catalysts and polymers.
Mechanism of Action
The mechanism of action of 4-(1-Amino-2,2-dimethylpropyl)-2,3-difluorophenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling and function.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes, including cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Amino-2,2-dimethylpropyl)-2-chlorophenol
- 4-(1-Amino-2,2-dimethylpropyl)-3-methylphenol
- (1-Amino-2,2-dimethylpropyl)phosphinic acid
Uniqueness
4-(1-Amino-2,2-dimethylpropyl)-2,3-difluorophenol is unique due to the presence of two fluorine atoms on the phenol ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C11H15F2NO |
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Molecular Weight |
215.24 g/mol |
IUPAC Name |
4-(1-amino-2,2-dimethylpropyl)-2,3-difluorophenol |
InChI |
InChI=1S/C11H15F2NO/c1-11(2,3)10(14)6-4-5-7(15)9(13)8(6)12/h4-5,10,15H,14H2,1-3H3 |
InChI Key |
XGDJKGMYBVPAKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1=C(C(=C(C=C1)O)F)F)N |
Origin of Product |
United States |
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